molecular formula C6H7ClN2 B1272740 6-Chloro-4-methylpyridin-3-amine CAS No. 66909-38-4

6-Chloro-4-methylpyridin-3-amine

Cat. No. B1272740
CAS RN: 66909-38-4
M. Wt: 142.58 g/mol
InChI Key: PLSMBLIGZJWLEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of chromium methyl complexes using aminopyridine ligands involves the reaction of deprotonated aminopyridine with [CrCl3(thf)3] and subsequent methylation steps . Another example is the preparation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which were evaluated for antihypertensive activity . Additionally, the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine was achieved by a condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their biological activity. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using both experimental and theoretical techniques, revealing the coherence between theoretical and experimental values . The crystal structure of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer was determined, showing conformational differences and substantial hydrogen-bonding interactions .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with various reagents can lead to a wide array of products. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different compounds . The reaction of 4-methylsulfonyltetrabromopyridine with nucleophiles can replace the MeSO2 group or the Br atom depending on the nucleophile's size .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was characterized by NMR analyses, and its thermal stability and phase transitions were investigated . The cardiotonic activity of 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide was studied, and its molecular electrostatic potential was determined, which is crucial for understanding its biological activity .

Scientific Research Applications

Catalysis and Complex Synthesis

  • Pd-Catalyzed Amination for Ruthenium(II) Complexes : 6-Chloro-4-methylpyridin-3-amine is used in palladium-catalyzed amination reactions for the preparation of amine-containing ruthenium(II) polypyridyl complexes, as demonstrated by Johansson (2006) in their work on the amination of chloro-terpyridine (Johansson, 2006).

Synthesis of Complexes and Ligands

  • Formation of Trialkyltantalum Complexes : The compound aids in the synthesis of trialkyltantalum complexes by acting as a ligand, as reported by Noor, Kretschmer, and Kempe (2006) in their study on the synthesis and structure of these complexes (Noor, Kretschmer, & Kempe, 2006).

Heterocyclic Chemistry

  • Ring Transformations in Reactions with Nucleophiles : Hertog, Plas, Pieterse, and Streef (2010) explored the role of 6-Chloro-4-methylpyridin-3-amine in ring transformations during reactions with nucleophiles, showing its versatility in heterocyclic chemistry (Hertog, Plas, Pieterse, & Streef, 2010).

Synthesis of Aminopyridines

  • Preparation of Aminopyridines : The compound plays a significant role in synthesizing various aminopyridines, as researched by Nadzhafova (2002) in their study on the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates (Nadzhafova, 2002).

properties

IUPAC Name

6-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSMBLIGZJWLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370304
Record name 6-chloro-4-methylpyridin-3-amine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylpyridin-3-amine

CAS RN

66909-38-4
Record name 6-Chloro-4-methyl-3-pyridinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-4-methylpyridin-3-amine
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Record name 3-Amino-6-chloro-4-picoline
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Synthesis routes and methods I

Procedure details

308 mg of 5-bromo-2-chloro-4-methylpyridine was dissolved in 6 mL of toluene, added with 680 mg cesium carbonate, 0.3 mL of benzophenoneimine, 42 mg of 2,2′-bis(diphenylphosphino)-1,1′-binaphtyl and 46 mg of tris(dibenzylideneacetone)bis palladium, and stirred under nitrogen atmosphere at 110° C. for 15 hours. The reaction solution was allowed to cool to room temperature, then added with saturated brine, extracted with ethylacetate, dried over magnesium sulfate, and then the solvent was evaporated. The residue was added with 10 mL of tetrahydrofuran and 10 mL of 5N hydrochloric acid, and stirred at room temperature for 1 hour. The reaction solution was added with aqueous sodium hydrogen carbonate, extracted with ethyl acetate, and the organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1), to afford 56 mg of the title compound.
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
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680 mg
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reactant
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0.3 mL
Type
reactant
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42 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideneacetone)bis palladium
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
brine
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-4-methyl-5-nitropyridine (1 g, 5.8 mmol) was dissolved in EtOH (60 mL). AcOH (4 mL) and Fe (5 eq.) were added and the mixture was refluxed at 80° C. overnight. The mixture was filtered through celite and reduced under vacuum to afford the crude 5-amino-2-chloro-4-methylpyridine which was used in the next step with no further purification. The amine was dissolved in conc. HCl (6 mL), transferred to a 3-neck round bottom flask, and cooled to −5° C. A solution of NaNO2/H2O (440 mgs/5 mL) was slowly added and the mixture was allowed to stir for 10 mins. To a second, separate 3-neck round bottom flask was added H2O (12 mL) and cooled to −5° C. Thionyl chloride (4.5 eq.) was then added dropwise. After complete addition the mixture was allowed to warm to room temp. Whereupon CuCl (0.05 eq.) was added and the mixture was then cooled back down to −5° C. The first reaction mixture, containing the amine precursor, was slowly added to the second reaction mixture. A froth formed and was filtered off to afford 6-chloro-4-methyl-pyridine-3-sulfonyl chloride which was used in the next step with no further purification. The title compound was synthesized from 2-[2-(R,S)-3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl]-N-(pyrid-4-yl)ethyl acetamide and 6-chloro-4-methyl-pyridine-3-sulfonyl chloride using Method G.
Quantity
1 g
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reactant
Reaction Step One
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Quantity
60 mL
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solvent
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4 mL
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

2-Chloro-4-methyl-5-nitropyridine (173 mg) was dissolved in ethanol (5 ml), and a catalytic amount of Raney nickel catalyst was added to stir the mixture at room temperature for 9 hours under a hydrogen atmosphere. The catalyst was removed by filtration, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:2) to obtain the title compound (113 mg).
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
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Synthesis routes and methods IV

Procedure details

2-Chloro-4-methyl-5-nitropyridine (173 mg) was dissolved in ethanol (5 mL). To the solution, a catalytic amount of Raney nickel was added, and the resultant mixture was stirred in a hydrogen atmosphere at room temperature for 9 hours. The catalyst was removed through filtration, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:2), to thereby give the title compound (113 mg).
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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